molecular formula C11H14O2 B12279397 1-[(Benzyloxy)methyl]cyclopropan-1-ol CAS No. 920520-61-2

1-[(Benzyloxy)methyl]cyclopropan-1-ol

Katalognummer: B12279397
CAS-Nummer: 920520-61-2
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: KJNFCWQOZUJVTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanol, 1-[(phenylmethoxy)methyl]- is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.231 g/mol . This compound is characterized by a cyclopropanol ring substituted with a phenylmethoxy methyl group, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanol, 1-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Cyclopropanol, 1-[(phenylmethoxy)methyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclopropanol, 1-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The cyclopropanol ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethoxy group may also play a role in modulating the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopropanol, 1-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy methyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

920520-61-2

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

1-(phenylmethoxymethyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O2/c12-11(6-7-11)9-13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI-Schlüssel

KJNFCWQOZUJVTA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(COCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.